Cas no 1251583-85-3 (N-(3-chloro-4-methylphenyl)-2-{4-(pyrrolidin-1-yl)pyrimidin-2-ylsulfanyl}acetamide)

N-(3-Chloro-4-methylphenyl)-2-{4-(pyrrolidin-1-yl)pyrimidin-2-ylsulfanyl}acetamide is a synthetic organic compound featuring a pyrimidine core functionalized with a pyrrolidine substituent and a thioether-linked acetamide moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The chloro-methylphenyl group enhances lipophilicity, while the pyrrolidinylpyrimidine fragment may contribute to binding interactions in target proteins. The compound’s modular design allows for further derivatization, making it valuable for structure-activity relationship studies. Its synthesis involves selective sulfur-based linkages, ensuring precise connectivity. Suitable for research applications, this compound offers a balance of stability and reactivity for exploratory pharmaceutical or agrochemical development.
N-(3-chloro-4-methylphenyl)-2-{4-(pyrrolidin-1-yl)pyrimidin-2-ylsulfanyl}acetamide structure
1251583-85-3 structure
Product Name:N-(3-chloro-4-methylphenyl)-2-{4-(pyrrolidin-1-yl)pyrimidin-2-ylsulfanyl}acetamide
CAS No:1251583-85-3
MF:C17H19ClN4OS
MW:362.876960992813
CID:6420980
PubChem ID:49663278
Update Time:2025-05-19

N-(3-chloro-4-methylphenyl)-2-{4-(pyrrolidin-1-yl)pyrimidin-2-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chloro-4-methylphenyl)-2-{4-(pyrrolidin-1-yl)pyrimidin-2-ylsulfanyl}acetamide
    • N-(3-chloro-4-methylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide
    • N-(3-chloro-4-methylphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide
    • AKOS021923101
    • F3406-5634
    • N-(3-chloro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide
    • 2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide
    • 1251583-85-3
    • Inchi: 1S/C17H19ClN4OS/c1-12-4-5-13(10-14(12)18)20-16(23)11-24-17-19-7-6-15(21-17)22-8-2-3-9-22/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23)
    • InChI Key: YYWQBQIMJZDPEB-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C)NC(CSC1=NC=CC(=N1)N1CCCC1)=O

Computed Properties

  • Exact Mass: 362.0968101g/mol
  • Monoisotopic Mass: 362.0968101g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 83.4Ų

N-(3-chloro-4-methylphenyl)-2-{4-(pyrrolidin-1-yl)pyrimidin-2-ylsulfanyl}acetamide Pricemore >>

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Additional information on N-(3-chloro-4-methylphenyl)-2-{4-(pyrrolidin-1-yl)pyrimidin-2-ylsulfanyl}acetamide

Introduction to N-(3-chloro-4-methylphenyl)-2-{4-(pyrrolidin-1-yl)pyrimidin-2-ylsulfanyl}acetamide and Its Significance in Modern Chemical Biology

N-(3-chloro-4-methylphenyl)-2-{4-(pyrrolidin-1-yl)pyrimidin-2-ylsulfanyl}acetamide, identified by its CAS number 1251583-85-3, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The compound's unique structural features, including the presence of a chloro-substituted aromatic ring and a pyrimidine core linked via a sulfanyl group, make it a promising candidate for further investigation.

The significance of this compound lies in its potential to interact with biological targets in novel ways. The 3-chloro-4-methylphenyl moiety is known to influence the electronic properties of the molecule, making it an attractive scaffold for designing molecules with specific biological activities. In contrast, the pyrrolidin-1-yl group introduces a basic nitrogen atom that can participate in hydrogen bonding interactions, which are crucial for binding to biological targets such as enzymes and receptors. The sulfanyl linkage between the pyrimidine and acetamide moieties further enhances the compound's ability to engage with biological systems, providing multiple interaction points for binding and modulating biological pathways.

In recent years, there has been a growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs). N-(3-chloro-4-methylphenyl)-2-{4-(pyrrolidin-1-yl)pyrimidin-2-ylsulfanyl}acetamide has been identified as a potential PPI modulator due to its ability to disrupt or stabilize protein complexes involved in various disease pathways. For instance, studies have shown that this compound can interact with specific domains of proteins implicated in cancer progression, leading to altered cellular signaling and potentially inhibiting tumor growth. These findings highlight the compound's potential as an anti-cancer agent and underscore the importance of understanding its mechanism of action at a molecular level.

The synthesis of N-(3-chloro-4-methylphenyl)-2-{4-(pyrrolidin-1-yl)pyrimidin-2-ylsulfanyl}acetamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the chloro-substituent into the aromatic ring is typically achieved through electrophilic aromatic substitution reactions, while the pyrimidine core is constructed via condensation reactions involving urea derivatives. The final step involves linking these two moieties through a sulfanyl group, which can be achieved using thiolation reactions or other coupling strategies. The efficiency and scalability of these synthetic steps are critical for producing sufficient quantities of the compound for further biological testing.

The pharmacological properties of N-(3-chloro-4-methylphenyl)-2-{4-(pyrrolidin-1-yl)pyrimidin-2-ylsulfanyl}acetamide have been evaluated in various in vitro and in vivo models. Initial studies have demonstrated that this compound exhibits potent activity against several target proteins, including those involved in inflammation and neurodegenerative diseases. For example, research has shown that it can inhibit the activity of inflammatory cytokines by binding to their cognate receptors, thereby reducing inflammation and associated symptoms. Additionally, preclinical studies have indicated that this compound may have neuroprotective effects, making it a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

The development of novel drug candidates often involves a multidisciplinary approach, integrating expertise from chemistry, biology, pharmacology, and medicine. N-(3-chloro-4-methylphenyl)-2-{4-(pyrrolidin-1-yl)pyrimidin-2-ylsulfanyl}acetamide serves as an excellent example of how collaboration across these disciplines can lead to significant advances in drug discovery. Chemists play a crucial role in designing and synthesizing novel molecules with desired properties, while biologists provide insights into how these molecules interact with biological targets and affect cellular processes. Pharmacologists evaluate the pharmacokinetic and pharmacodynamic properties of these compounds, ensuring that they are safe and effective for therapeutic use.

The future prospects for N-(3-chloro-4-methylphenyl)-2-{4-(< strong >pyrrolidin - 1 - yl strong >) pyrimidine - 2 - ylsulfanyl}acetamide are promising, with ongoing research aimed at optimizing its potency, selectivity, and bioavailability. Advances in computational chemistry and molecular modeling are expected to play a significant role in this process by providing valuable insights into the structure-function relationships of the compound. Additionally, innovative drug delivery systems may be developed to enhance the efficacy of this compound when administered orally or intravenously.

In conclusion, N-(3-chloro - 4 - methylpheny l strong >) - 2 - { 4 - ( p y r r o l i d i n - 1 - y l ) p y r i m i d i n e - 2 - y l s u l f y n y l } a c e t am i d e is a compound with significant potential in the field of chemical biology and pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation as a therapeutic agent targeting various diseases. With continued research and development efforts focused on optimizing its properties and exploring new applications, this compound holds promise for improving human health and well-being.

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